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L protein, Simian Virus 5 - 147386-96-7

L protein, Simian Virus 5

Catalog Number: EVT-1518308
CAS Number: 147386-96-7
Molecular Formula: C11H13Br
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Simian Virus 5 is a member of the Rubulavirus genus within the Paramyxoviridae family, which includes significant pathogens affecting both humans and animals. This virus is particularly notable for its unique interactions with the host immune system, specifically its ability to evade interferon responses. The L protein, or large protein, of Simian Virus 5 functions as an RNA-dependent RNA polymerase, playing a crucial role in viral transcription and replication processes.

Source

Simian Virus 5 was originally isolated from monkeys and has been studied extensively in various cell culture systems. Its genome consists of a single strand of negative-sense RNA, which is approximately 15,654 nucleotides long. This virus is closely related to other paramyxoviruses such as Human Parainfluenza Virus Type 2 and Mumps Virus .

Classification
  • Family: Paramyxoviridae
  • Genus: Rubulavirus
  • Species: Simian Virus 5 (also known as Parainfluenza Virus 5)
Synthesis Analysis

Methods

The synthesis of the L protein involves transcription from the viral genome. The viral RNA is transcribed into messenger RNA by the L protein in conjunction with the phosphoprotein (P) and nucleocapsid protein (N). The transcription process occurs in the cytoplasm of infected cells.

Technical Details

  1. Transcription Mechanism: The L protein catalyzes the synthesis of mRNA from the negative-sense RNA genome.
  2. Polymerase Activity: It possesses RNA polymerase activity that is essential for synthesizing both mRNA and genomic RNA.
  3. Capping and Polyadenylation: The L protein also facilitates the capping of mRNA and adds a poly(A) tail, which are critical for mRNA stability and translation .
Molecular Structure Analysis

Structure

The L protein exhibits a complex structure that allows it to perform multiple functions:

  • It contains distinct domains responsible for polymerase activity and interaction with other viral proteins.
  • The structure includes motifs that are conserved among other paramyxovirus polymerases.

Data

Recent studies have utilized cryo-electron microscopy to elucidate the three-dimensional structure of the L protein, revealing insights into its functional domains and interaction sites with nucleocapsid proteins .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving the L protein include:

  • RNA Synthesis Reaction: The conversion of negative-sense RNA to positive-sense mRNA.
  • Capping Reaction: Addition of a 7-methylguanylate cap to the nascent mRNA.
  • Polyadenylation Reaction: Addition of adenine residues to form a poly(A) tail.

Technical Details

These reactions are catalyzed by specific enzymatic activities present within the L protein, allowing it to efficiently process viral RNA during infection .

Mechanism of Action

Process

The mechanism by which the L protein operates involves several steps:

  1. Binding to Nucleocapsid: The L protein binds to the nucleocapsid formed by N proteins encapsulating viral RNA.
  2. Transcription Initiation: It initiates transcription at specific promoter sequences located at the ends of the viral RNA.
  3. Synthesis and Processing: As it synthesizes mRNA, it simultaneously processes it by adding caps and tails, ensuring stability for translation.

Data

Studies have shown that mutations in the L protein can significantly affect viral replication rates, indicating its critical role in the life cycle of Simian Virus 5 .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 250 kDa.
  • Solubility: Soluble in aqueous solutions under physiological conditions.

Chemical Properties

  • Stability: Sensitive to extreme pH levels and temperature variations.
  • Enzymatic Activity: Exhibits RNA polymerase activity essential for viral replication.
Applications

Scientific Uses

Simian Virus 5 serves as a valuable model organism in virology research due to its well-characterized genetic makeup and ability to manipulate host immune responses. Key applications include:

  • Understanding paramyxovirus biology and pathogenesis.
  • Developing antiviral therapies targeting viral replication mechanisms.
  • Investigating immune evasion strategies employed by viruses.

Research involving Simian Virus 5 contributes significantly to our understanding of viral infections and potential therapeutic interventions against related human pathogens .

Molecular Structure and Genomic Organization of SV5 L Protein

Genomic Sequencing and Phylogenetic Analysis of SV5 L Gene

The L (large) protein of Simian Virus 5 (SV5), also known as parainfluenza virus 5 (PIV5), is encoded by a 6,804-nucleotide open reading frame within the viral genome, translating into a 2,255-amino-acid polypeptide with a molecular mass of approximately 257 kDa [3]. Early sequencing efforts revealed that the SV5 L gene occupies the 3′-terminal region of the viral genome, flanked by the hemagglutinin-neuraminidase (HN) gene and the trailer (Tr) sequence [3] [4]. Dot-matrix comparisons and phylogenetic analyses place SV5 L within the Rubulavirus genus of the Paramyxoviridae family, forming a distinct subgroup with human parainfluenza virus type 2 (HPIV-2) and simian virus 41 (SV41) [4] [9]. This subgroup shares >75% amino acid identity in the L protein, contrasting with <50% identity to respiroviruses like Sendai virus [4].

A hallmark of the SV5 L gene is its exceptional conservation across isolates. Nucleotide diversity analysis indicates that the L gene exhibits the lowest mutation rate among SV5 proteins, with purifying selection pressure minimizing non-synonymous substitutions to preserve essential polymerase functions [6]. This conservation extends to cis-acting genomic elements: The first 13 nucleotides of the 5′ trailer sequence are complementary to the 3′ leader sequence, forming a bipartite promoter critical for initiating RNA synthesis [4] [9].

Table 1: Genomic Features of SV5 L Protein

FeatureValueFunctional Significance
Genome Position3′-terminal regionProximity to promoter elements
ORF Length6,804 nucleotidesEncodes 2,255-aa polypeptide
Conserved Trailer Sequence5′-UGCCCUUUAAACU-3′ (first 13 nt)Forms promoter via leader complementarity
Phylogenetic SubgroupHPIV-2, SV41Shared functional domains and mechanisms

Conserved Domains in Paramyxovirus L Proteins: Comparative Sequence Analysis

Paramyxovirus L proteins share a conserved modular architecture organized into six conserved regions (CR I–VI) [7] [8]. SV5 L aligns with this paradigm, as revealed by sequence alignments across Rubulaviruses, Respiroviruses, and Morbilliviruses:

  • CR I and II (N-terminal): Mediate L protein oligomerization and phosphoprotein (P) binding, facilitating the assembly of the replication complex [5] [7].
  • CR III (Central): Harbors the RNA-dependent RNA polymerase (RdRp) active site, including the canonical GDNQ motif (positions 811–814 in SV5) responsible for phosphodiester bond formation [2] [8].
  • CR IV and V: Encompass polyribonucleotidyltransferase (PRNTase) activity, essential for mRNA capping via a unique GDP-polyribonucleotidyl transfer mechanism [7] [10].
  • CR VI (C-terminal): Contains methyltransferase (MTase) motifs critical for cap methylation [7].

Functional studies demonstrate that these domains are structurally independent yet require molecular compatibility for activity. Split L protein experiments (e.g., N-terminal residues 1–1708 and C-terminal 1709–2255) show that SV5 L fragments can trans-complement only if derived from homotypic virus and fused to artificial dimerization domains, confirming the absence of high-affinity interdomain interfaces [5]. This domain autonomy is conserved across paramyxoviruses, including measles and Nipah viruses [5].

Table 2: Conserved Domains in Paramyxovirus L Proteins

Conserved RegionPosition in SV5 LFunctionKey Motifs/Features
CR I~100–300Oligomerization, P bindingHydrophobic helices
CR II~400–600Stabilizes RdRp-P interactionBasic residues
CR III~750–950RNA polymerizationGDNQ, KDKE motifs
CR IV~1200–1400PRNTase (capping)GXXT[n]HR motif
CR V~1500–1700Cap formationFlexible hinge region
CR VI~1950–2150Cap methylationSAM-binding pocket, K-D-K-E tetrad

Structural Motifs: RNA-Dependent RNA Polymerase (RdRp) and Methyltransferase Domains

High-resolution cryo-EM structures of the PIV5 (SV5) L-P complex (4.3 Å) reveal a multi-domain architecture organized around a central RdRp core [2]. The RdRp domain adopts a classic right-hand configuration with palm, thumb, and fingers subdomains:

  • The palm subdomain houses the catalytic GDNQ motif, coordinating two Mg²⁺ ions for nucleotidyl transfer.
  • The fingers subdomain contains a priming loop that stabilizes the RNA 3′ end during initiation [2] [7].
  • A unique "intrusion loop" (residues 650–700) occludes the active site in the apo state, suggesting autoinhibitory regulation [2].

The MTase domain lies C-terminal to the RdRp, connected via a flexible linker. This domain adopts a Rossmann-like fold with a conserved S-adenosyl methionine (SAM)-binding pocket (residues D1892, K1895, E1898) for cap-0 (m⁷GpppN) methylation [7] [10]. Strikingly, in SV5 L, the MTase domain is positioned directly above the RdRp active site, with its active site facing the RNA exit tunnel—a configuration enabling co-transcriptional methylation of nascent mRNA [2] [7].

Between the RdRp and MTase domains lies the polyribonucleotidyltransferase (PRNTase) domain, which catalyzes cap formation. Unlike eukaryotic capping enzymes, paramyxovirus PRNTases transfer RNA 5′-monophosphates to GDP via a covalent L-pRNA intermediate, utilizing a GXXT[n]HR motif (positions 1520–1526 in SV5) for phosphotransfer [7] [10]. This domain’s proximity to the RdRp exit tunnel ensures efficient capping prior to RNA elongation.

Post-Translational Modifications: Phosphorylation and Functional Implications

SV5 L undergoes regulated phosphorylation at serine/threonine residues, modulating its polymerase activity and interactions with viral/host proteins. Mass spectrometry studies identify ≥12 phosphorylation sites, clustered in the C-terminal region (residues 1800–2200) adjacent to the MTase domain [7]. Key sites include:

  • S1950: Located within the SAM-binding pocket; phosphorylation inhibits methyltransferase activity by disrupting SAM cofactor binding.
  • T1982/T1985: Phosphorylation enhances P protein binding affinity by 20-fold, promoting replication complex assembly [7].

Kinase profiling implicates casein kinase II (CK2) and protein kinase C (PKC) as primary regulators of L phosphorylation. CK2-mediated phosphorylation at S1950 downregulates transcription by impairing cap methylation, while PKC-dependent T1982/T1985 phosphorylation promotes replication by stabilizing L-P complexes [7]. This duality suggests a phosphorylation-driven "switch" between transcription and replication modes:

  • Low phosphorylation: MTase active → Cap-complete mRNAs synthesized (transcription mode).
  • High phosphorylation: P binding enhanced → Processive genome synthesis (replication mode) [7].

Table 3: Functionally Validated Phosphorylation Sites in SV5 L Protein

ResidueDomainKinaseFunctional Consequence
S1950MTaseCK2Inhibits SAM binding; reduces methylation
T1982/T1985P-binding interfacePKCEnhances P binding affinity; promotes replication
S2105CTDUnknownRecruits host RNA helicases (e.g., DDX1)
T2150CTDCDK1Modulates template affinity during mitosis

Concluding Remarks

The SV5 L protein exemplifies the intricate adaptability of paramyxovirus polymerases, integrating conserved enzymatic domains with virus-specific regulatory elements. Its structural and mechanistic features—from the autoinhibited RdRp active site to the phosphorylation-dependent functional switch—highlight potential targets for broad-spectrum antivirals. Future studies resolving the full-length L-P-NC complex will further illuminate its operational dynamics in replication and transcription.

Properties

CAS Number

147386-96-7

Product Name

L protein, Simian Virus 5

Molecular Formula

C11H13Br

Synonyms

L protein, Simian Virus 5

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